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molecular formula C9H14N2O2 B8327604 2-Amino-4,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

2-Amino-4,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B8327604
M. Wt: 182.22 g/mol
InChI Key: LAAAEFUORRAJFY-UHFFFAOYSA-N
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Patent
US07713966B2

Procedure details

To a solution of Carbamimidoyl-acetic acid ethyl ester (0.5 g) in ethyl acetate (6 mL) was added triethylamine (0.5 mL) and mixture was stirred at 5° C. Than 3-Bromo-butan-2-one (0.4 mL) was added under a nitrogen atmosphere and the mixture was refluxed for 1 h. The reaction mixture was then filtered through a medium porosity fitted glass funnel containing a thin layer of silica gel. The filtrate was washed with 100 mL of ethyl acetate and the combined washes were then evaporated under reduced pressure to give (0.25 g, 35%) of 2-Amino-4,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester [MH]+=183.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[NH:8])[NH2:7])[CH3:2].C(N(CC)CC)C.Br[CH:18]([CH3:22])[C:19](=O)[CH3:20]>C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:5]1[C:19]([CH3:20])=[C:18]([CH3:22])[NH:8][C:6]=1[NH2:7])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(CC(N)=N)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrC(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a medium porosity
CUSTOM
Type
CUSTOM
Details
fitted glass funnel
ADDITION
Type
ADDITION
Details
containing a thin layer of silica gel
WASH
Type
WASH
Details
The filtrate was washed with 100 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined washes were then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C1C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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